Sodium Channel inhibitor 1
Overview
Description
“Sodium Channel inhibitor 1” is one of the 3-Oxoisoindoline-1-carboxamides and is a novel and selective voltage-gated sodium channel for pain treatment . It is a part of the Class I antiarrhythmic compounds according to the Vaughan-Williams classification scheme . These drugs bind to and block fast sodium channels that are responsible for rapid depolarization (phase 0) of fast-response cardiac action potentials .
Scientific Research Applications
Sodium channel inhibitors are used to treat diseases related to hyperexcitability, such as epilepsies, pain syndromes, neuromuscular disorders, and cardiac arrhythmias. Ideal drugs targeting sodium channels should act predominantly by modulation rather than blocking to selectively inhibit pathological tissue without affecting healthy tissue (Földi et al., 2021).
Sodium channel inhibitors like PF-05089771 are clinically used as analgesics and local anesthetics. These inhibitors target specific sodium channel subtypes, such as Nav1.7, which play a crucial role in pain sensation. PF-05089771 exhibits a slow onset of block and recovery, indicating its potential in pain therapy (Theile et al., 2016).
Sodium channel inhibitors are vital in managing chronic pain, especially following nerve injuries. The targeting of specific sodium channel subtypes, such as Na(V)1.8, is essential for persistent pain states, offering a basis for developing subtype-specific inhibitors for chronic pain treatment (Lai et al., 2003).
Sodium channel blockers like hydroxyamides and hydantoins have shown efficacy in inhibiting prostate cancer cell lines, indicating their potential use in cancer therapy (Anderson et al., 2003).
Sodium channel activators, specifically targeting Na(V)1.1, may hold therapeutic potential for diseases like epilepsy, schizophrenia, and Alzheimer's disease. This suggests a novel avenue in sodium channel drug discovery (Jensen et al., 2014).
Sodium channel inhibitors' efficacy in protocols indicates their state preference, which is crucial for certain therapeutic applications. Understanding the state preference of sodium channel inhibitors can lead to more targeted and effective therapies (Karoly et al., 2010).
The inhibitor A-887826 shows "reverse use-dependence" on Nav1.8 channels, suggesting its potential in pain treatment. This property might be vital in drug development for targeting pain through Nav1.8 channels (Jo et al., 2023).
Safety And Hazards
properties
IUPAC Name |
7-fluoro-3-oxo-2-(2-pyridin-2-ylethyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F4N3O3/c25-19-6-3-5-18-20(19)21(31(23(18)33)13-11-16-4-1-2-12-29-16)22(32)30-14-15-7-9-17(10-8-15)34-24(26,27)28/h1-10,12,21H,11,13-14H2,(H,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXUKFHZQDPFAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCN2C(C3=C(C2=O)C=CC=C3F)C(=O)NCC4=CC=C(C=C4)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F4N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium Channel inhibitor 1 |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.